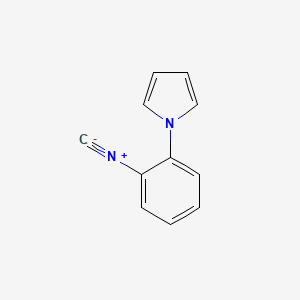

1-(2-Isocyanophenyl)pyrrole

描述

Contextual Significance of Functionalized Isocyanides in Heterocyclic Annulation Reactions

Functionalized isocyanides are isocyanide-containing molecules that possess other reactive functional groups. This combination of functionalities within a single molecule allows for elegant and efficient construction of complex cyclic and heterocyclic systems through annulation reactions, which involve the formation of a new ring. The isocyanide group can act as a "one-carbon" component, reacting with various electrophiles and nucleophiles, while the appended functional group can participate in subsequent intramolecular reactions, leading to the formation of fused or bridged ring systems.

Isocyanides have proven to be invaluable in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. rsc.org These reactions are highly atom-economical and offer a rapid and efficient pathway to molecular diversity. rsc.org In the context of heterocyclic annulation, functionalized isocyanides can participate in MCRs to generate highly substituted heterocyclic products in a single step.

Furthermore, transition metal-catalyzed reactions have significantly expanded the synthetic utility of isocyanides. researchgate.net Metals such as palladium, copper, and iron can activate the isocyanide group or other parts of the molecule, facilitating novel transformations and enabling the construction of otherwise difficult-to-access heterocyclic frameworks. rsc.orgnih.gov The presence of a functional group in a specific position relative to the isocyanide can direct these metal-catalyzed reactions, leading to high levels of regioselectivity and stereoselectivity.

Historical Overview of 1-(2-Isocyanophenyl)pyrrole in Synthetic Transformations

The development of synthetic routes to pyrrolo[1,2-a]quinoxalines, a class of nitrogen-fused heterocycles with noted biological activity, laid the groundwork for the application of this compound. acs.orgnih.gov A foundational report in 1966 by Cheeseman and Tuck described the cyclization of N-(2-acylaminophenyl)pyrroles to form the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. rsc.org This early work established a key synthetic strategy for accessing this important heterocyclic system.

While the direct precursor, 1-(2-aminophenyl)pyrrole, was utilized in these initial syntheses, the introduction of the isocyanide functionality in the form of this compound provided a new and powerful tool for the construction of these and other related heterocycles. The isocyanide serves as a highly reactive handle for cyclization reactions.

A significant advancement in the use of this compound was reported by Kobayashi and co-workers in the early 2000s. Their work demonstrated the utility of this compound in Lewis acid-catalyzed reactions with various electrophiles to generate pyrrolo[1,2-a]quinoxalines in good yields. beilstein-journals.org For instance, the reaction of this compound with aldehydes and ketones in the presence of a Lewis acid catalyst provided a direct route to 4-substituted pyrrolo[1,2-a]quinoxalines. semanticscholar.org

A notable application of this compound is its reaction with iminium salts to produce 4-(1-dialkylaminoalkyl)pyrrolo[1,2-a]quinoxaline derivatives. semanticscholar.orgresearchgate.net This transformation proceeds smoothly and provides access to a range of functionalized pyrrolo[1,2-a]quinoxalines with high efficiency. semanticscholar.org The following table summarizes some of the key findings from this work.

| Iminium Salt Reactant | Product | Yield (%) |

| 5a (R = Et, R' = Me) | 6a | 98 |

| 5b [R = i-Pr, R'2 = (CH2)5] | 6b | 73 |

| 5c (R = t-Bu, R' = Me) | 6c | 47 |

| 5d (R = Ph, R' = Me) | 6d | 83 |

| 5e [R = Ph, R'2 = (CH2)4] | 6e | 85 |

| 5f (R = p-MeOC6H4, R' = Me) | 6f | 99 |

| 5g (R = p-ClC6H4, R' = Me) | 6g | 74 |

| 5h (R = p-O2NC6H4, R' = Me) | 6h | 81 |

| 5i (R = 2-furyl, R' = Me) | 6i | 57 |

| Data sourced from Kobayashi et al. (2001) semanticscholar.org |

This historical progression highlights the evolution of synthetic strategies, moving from the cyclization of amino-amides to the more versatile and reactive isocyanide-based methods for the construction of complex heterocyclic systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-isocyanophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIZUWDVESDVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377746 | |

| Record name | 1-(2-isocyanophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350829-07-1 | |

| Record name | 1-(2-isocyanophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Isocyanophenyl Pyrrole and Its Analogues

Preparation via Formylation and Dehydration of 1-(2-Aminophenyl)pyrroles

A well-established and straightforward method for the synthesis of 1-(2-isocyanophenyl)pyrrole involves a two-step sequence starting from 1-(2-aminophenyl)pyrrole. This process includes an initial formylation reaction followed by a dehydration step. oup.comoup.com

The first step, N-formylation, is typically achieved by reacting the commercially available or readily prepared 1-(2-aminophenyl)pyrrole with a formylating agent. oup.comoup.comresearchgate.netsemanticscholar.org A common procedure involves refluxing the aminophenylpyrrole in ethyl formate (B1220265), which serves as both the reagent and the solvent, to yield the corresponding 1-(2-formylaminophenyl)pyrrole in good yields. oup.comoup.com

The subsequent dehydration of the formamide (B127407) intermediate is the crucial step that generates the isocyanide functionality. This transformation is commonly carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (Et₃N) in an appropriate solvent, for instance, tetrahydrofuran (B95107) (THF). oup.comoup.comresearchgate.netsemanticscholar.org This method has been shown to produce this compound in excellent yields. oup.comoup.com The resulting isocyanide is a pale-yellow solid that is relatively stable and can be stored at low temperatures under an inert atmosphere for several weeks. oup.comoup.com

Table 1: Synthesis of this compound via Formylation and Dehydration

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formylation | 1-(2-Aminophenyl)pyrrole, Ethyl formate, Reflux | 1-(2-Formylaminophenyl)pyrrole | Good | oup.comoup.com |

| Dehydration | 1-(2-Formylaminophenyl)pyrrole, POCl₃, Et₃N, THF | this compound | Excellent | oup.comoup.com |

Exploration of Efficient and Scalable Synthetic Routes for the Isocyanophenylpyrrole Core

While the formylation and dehydration sequence is reliable, research has also focused on developing more efficient and scalable synthetic routes to the isocyanophenylpyrrole core. The goal is to create processes that are suitable for larger-scale production, potentially for industrial applications.

Furthermore, the broader field of isocyanide synthesis offers potential avenues for improving the preparation of this compound. Isocyanide-based multicomponent reactions (I-MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex molecules. rsc.org While not directly applied to the synthesis of the parent this compound in the provided context, the principles of I-MCRs could inspire the development of novel, convergent strategies.

The development of scalable synthetic routes is a continuous effort in organic chemistry, driven by the demand for key intermediates in various fields. Future research will likely focus on minimizing reaction steps, reducing waste, and utilizing more sustainable reagents and catalysts.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified this compound derivatives allows for the exploration of structure-activity relationships and the generation of diverse molecular scaffolds. Modifications can be introduced on either the phenyl ring or the pyrrole (B145914) ring of the core structure.

A common strategy involves starting with a substituted 1-(2-aminophenyl)pyrrole. For example, a substituted 1-(2-aminophenyl)pyrrole can be subjected to the same formylation and dehydration sequence described in section 2.1 to yield the corresponding substituted this compound. This approach has been used to prepare derivatives with substituents on the phenyl ring. oup.com

The synthesis of various pyrrole derivatives, in general, has been extensively studied. nih.govmdpi.comsemanticscholar.orguctm.edumdpi.com These methods, which include reactions of 2,5-dimethoxytetrahydrofuran (B146720) with various amines, could potentially be adapted to create a wider range of substituted 1-(2-aminophenyl)pyrroles, which are the precursors for the desired isocyanides. mdpi.com

The versatility of the isocyanide group itself allows for further derivatization. For instance, 1-(2-isocyanophenyl)pyrroles can react with various electrophiles in the presence of a Lewis acid catalyst, such as boron trifluoride, to produce a variety of substituted pyrrolo[1,2-a]quinoxalines. oup.comoup.com While this is a reaction of the isocyanide rather than a modification of its synthesis, it highlights the synthetic utility of these derivatives.

Table 2: Examples of Reactions to Synthesize Precursors for Modified Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Substituted 1-(2-Aminophenyl)pyrrole | Ethyl formate (reflux), then POCl₃/Et₃N (THF) | Substituted this compound | oup.com |

The ability to synthesize a variety of structurally modified this compound derivatives is crucial for expanding the chemical space accessible from this versatile building block and for the development of new functional molecules.

Reactivity and Reaction Mechanisms of 1 2 Isocyanophenyl Pyrrole in Heterocyclic Synthesis

Electrophilic Cyclization Reactions for Pyrrolo[1,2-a]quinoxaline (B1220188) Formation

The formation of the pyrrolo[1,2-a]quinoxaline scaffold from 1-(2-isocyanophenyl)pyrrole is predominantly achieved through electrophilic cyclization reactions. This process involves the intramolecular attack of the pyrrole (B145914) ring onto the activated isocyano carbon, which has been engaged by an electrophile. This key step leads to the formation of the fused heterocyclic system.

Lewis Acid-Catalyzed Intramolecular Cyclization

Lewis acids play a pivotal role in activating the isocyano group of this compound, thereby promoting intramolecular cyclization. oup.comoup.comrsc.org The coordination of the Lewis acid to the nitrogen atom of the isocyano group enhances its electrophilicity, making it more susceptible to nucleophilic attack by the pyrrole ring. Boron trifluoride etherate is a commonly employed Lewis acid for this purpose. oup.comoup.com

In the presence of a catalytic amount of a Lewis acid, such as boron trifluoride, this compound reacts with aldehydes and ketones to yield 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines. oup.comoup.com This reaction proceeds in moderate to good yields and offers a direct route to these functionalized heterocyclic compounds. oup.com The reaction involves the initial activation of the carbonyl compound by the Lewis acid, followed by nucleophilic attack of the isocyano group. Subsequent intramolecular cyclization and hydrolysis afford the final product.

Table 1: Synthesis of 4-(1-Hydroxyalkyl)pyrrolo[1,2-a]quinoxalines

| Aldehyde/Ketone | Lewis Acid | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | BF₃·OEt₂ | 4-(Hydroxy(phenyl)methyl)pyrrolo[1,2-a]quinoxaline | 75 |

| 4-Chlorobenzaldehyde | BF₃·OEt₂ | 4-((4-Chlorophenyl)(hydroxy)methyl)pyrrolo[1,2-a]quinoxaline | 78 |

| Acetone | BF₃·OEt₂ | 4-(1-Hydroxy-1-methylethyl)pyrrolo[1,2-a]quinoxaline | 65 |

| Cyclohexanone | BF₃·OEt₂ | 4-(1-Hydroxycyclohexyl)pyrrolo[1,2-a]quinoxaline | 72 |

Data sourced from Kobayashi et al. (1998). oup.com

The reaction of this compound with cyclic ethers, specifically oxiranes (epoxides), provides a pathway to β-hydroxyalkyl-substituted pyrrolo[1,2-a]quinoxalines. This reaction is also typically catalyzed by a Lewis acid, which activates the epoxide ring towards nucleophilic attack by the isocyano group. The subsequent intramolecular cyclization leads to the formation of the pyrrolo[1,2-a]quinoxaline core with a β-hydroxyalkyl substituent at the 4-position. Research in this area has demonstrated the utility of this method for constructing structurally diverse molecules. rsc.org

Acetals serve as effective electrophiles in the Lewis acid-catalyzed cyclization of this compound to generate α-alkoxyalkyl-substituted pyrrolo[1,2-a]quinoxalines. The Lewis acid activates the acetal (B89532), facilitating the departure of an alkoxy group and generating an oxocarbenium ion. This highly electrophilic species is then trapped by the isocyano group, initiating the cyclization cascade to afford the desired products.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org this compound has been successfully employed as a key component in such reactions.

The reaction of this compound with iminium salts, generated in situ from secondary amines and aldehydes, provides a direct route to 4-(1-dialkylaminoalkyl)pyrrolo[1,2-a]quinoxaline derivatives. researchgate.netsemanticscholar.org This multicomponent reaction proceeds smoothly and affords the products in good yields. researchgate.netsemanticscholar.org The reaction is believed to proceed through the formation of an α-aminoalkyl cation, which is then attacked by the nucleophilic isocyano group, followed by intramolecular cyclization of the pyrrole ring. A notable example is the reaction with Eschenmoser's salt, which yields the corresponding dimethyl(pyrrolo[1,2-a]quinoxalin-4-ylmethyl)ammonium iodides. researchgate.netsemanticscholar.org

Table 2: Synthesis of 4-(1-Dialkylaminoalkyl)pyrrolo[1,2-a]quinoxaline Derivatives

| Amine | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| Dimethylamine | Formaldehyde (from Eschenmoser's salt) | Dimethyl(pyrrolo[1,2-a]quinoxalin-4-ylmethyl)ammonium iodide | 74-75 |

| Piperidine | Benzaldehyde | 4-(Phenyl(piperidin-1-yl)methyl)pyrrolo[1,2-a]quinoxaline | 85 |

| Morpholine | Isobutyraldehyde | 4-(1-Morpholino-2-methylpropyl)pyrrolo[1,2-a]quinoxaline | 79 |

Data sourced from Kobayashi et al. (2001). semanticscholar.org

Radical-Mediated Transformations

Radical-mediated pathways offer a powerful and versatile strategy for the functionalization of this compound. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for the synthesis of complex molecules.

Visible-Light-Driven Photoredox Catalytic Cascades

Visible-light photoredox catalysis has emerged as a green and efficient tool for initiating radical reactions. researchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can facilitate single-electron transfer processes, thereby generating radical intermediates from stable precursors.

A notable application of visible-light photoredox catalysis is the synthesis of 2-sulfenylated pyrrolo[1,2-α]quinoxalines. rsc.orgrsc.org This transformation is achieved through a tandem radical addition–cyclization mechanism involving this compound and various disulfides. rsc.org The reaction is typically catalyzed by an iridium-based photocatalyst, such as Ir(ppy)₃, under irradiation with blue LEDs. rsc.org

The proposed mechanism commences with the photocatalytic generation of a sulfur radical from the disulfide. rsc.orgrsc.org This radical species then adds to the isocyanide carbon of this compound, forming a vinyl radical intermediate. Subsequent intramolecular cyclization onto the pyrrole ring, followed by aromatization, affords the desired 2-sulfenylated pyrrolo[1,2-α]quinoxaline product. rsc.org This method provides an efficient pathway for the precise introduction of a sulfur-containing functional group at the C2-position of the pyrrolo[1,2-α]quinoxaline scaffold. rsc.orgrsc.org

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Sulfenylated Pyrrolo[1,2-α]quinoxalines rsc.orgTo view the full table, scroll to the right.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ir(ppy)₃ (5) | K₂CO₃ (2.0) | CH₃CN | 24 | 92 |

| 2 | Ru(bpy)₃ (5) | K₂CO₃ (2.0) | CH₃CN | 24 | 75 |

| 3 | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (5) | K₂CO₃ (2.0) | CH₃CN | 24 | 88 |

| 4 | Eosin Y (5) | K₂CO₃ (2.0) | CH₃CN | 24 | 45 |

| 5 | 4CzIPN (5) | K₂CO₃ (2.0) | CH₃CN | 24 | 68 |

| 6 | Mes-Acr⁺-Me ClO₄⁻ (5) | K₂CO₃ (2.0) | CH₃CN | 24 | 55 |

Addition of Unstable Radical Species to the Isocyanide Functionality

The isocyanide group of this compound is also susceptible to the addition of other unstable radical species, enabling the introduction of various substituents onto the resulting heterocyclic core.

The synthesis of 4-methylated pyrrolo[1,2-a]quinoxalines can be accomplished through the addition of a methyl radical to this compound. rsc.org This reaction utilizes a radical initiator, such as dicumyl peroxide (DCP), to generate the methyl radical. rsc.org The reaction conditions can be tuned to favor the formation of either mono- or bis-methylated products. rsc.org

The reaction is initiated by the thermal decomposition of DCP to generate methyl radicals. rsc.org The methyl radical then adds to the isocyanide carbon, leading to a vinyl radical that subsequently cyclizes and aromatizes to yield the 4-methylated pyrrolo[1,2-a]quinoxaline. rsc.org This strategy has been successfully applied in the total synthesis of the natural product marinoquinoline A. rsc.org

Table 2: Optimization of Methyl Radical Addition to this compound rsc.orgTo view the full table, scroll to the right.

| Entry | Catalyst (equiv.) | DCP (equiv.) | Time (h) | Temperature (°C) | Product 5a (%) | Product 6a (%) |

|---|---|---|---|---|---|---|

| 1 | KF (0.5) | 2 | 12 | 120 | 52 | — |

| 2 | KF (0.5) | 2 | 18 | 120 | 74 | 3 |

Detailed Mechanistic Elucidation via Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Experimental and computational studies have provided valuable insights into the intermediates and transition states involved in the reactions of this compound.

Elucidation of Reaction Intermediates and Transition States

Experimental techniques, such as radical trapping experiments, and computational methods, like density functional theory (DFT) calculations, have been employed to elucidate the mechanistic details of these radical-mediated cyclizations.

In the visible-light-driven synthesis of 2-sulfenylated pyrrolo[1,2-α]quinoxalines, radical trapping experiments using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have confirmed the involvement of radical intermediates. rsc.org The addition of TEMPO to the reaction mixture completely suppresses the formation of the desired product, and the formation of a TEMPO-sulfur adduct can be detected, providing strong evidence for a radical-mediated pathway. rsc.org

Computational studies have been instrumental in understanding the energetics of the reaction pathway, including the stability of intermediates and the barriers of transition states. nih.gov For instance, DFT calculations can help to rationalize the regioselectivity observed in the addition of radicals to the isocyanide group and the subsequent cyclization step. These computational models provide a detailed picture of the electronic structure and geometry of the molecules throughout the reaction, complementing the experimental findings.

Kinetic Studies and Reaction Order Determination

Currently, there is a lack of specific kinetic data in the scientific literature regarding the reactions of this compound. Studies detailing the determination of reaction order, rate constants, or the influence of reactant concentrations on the rate of formation of products such as pyrrolo[1,2-a]quinoxalines have not been published. Research has predominantly centered on the development of synthetic methodologies and the exploration of the substrate scope.

Isotopic Labeling Experiments to Probe Mechanisms

Information regarding the use of isotopic labeling experiments to elucidate the reaction mechanisms of this compound is not available in the reviewed scientific literature. While mechanistic pathways are often proposed for its cyclization and annulation reactions, these are typically based on the logical progression of intermediates rather than on direct evidence from isotopic tracer studies. Such experiments would be invaluable for definitively confirming proposed intermediates and transition states in the synthesis of heterocyclic structures from this compound.

Catalysis in Reactions Involving 1 2 Isocyanophenyl Pyrrole

Role of Lewis Acids (e.g., Boron Trifluoride, Transition Metal Complexes)

Lewis acids are highly effective in promoting the cyclization reactions of 1-(2-isocyanophenyl)pyrrole, primarily leading to the formation of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. oup.comoup.comoup.combeilstein-journals.org Boron trifluoride diethyl etherate (BF₃·OEt₂) is a prominently featured catalyst for these transformations. oup.comoup.comoup.com

When this compound is treated with a catalytic amount of boron trifluoride, it undergoes cyclization to yield pyrrolo[1,2-a]quinoxaline in nearly quantitative amounts. oup.comoup.comoup.com The true synthetic utility of this method is showcased in one-pot reactions involving additional electrophiles like aldehydes or ketones. oup.com This process, termed an α-hydroxyalkylative cyclization, involves two carbon-carbon bond formations and provides rapid access to 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines in moderate to good yields. oup.com

The reaction mechanism is believed to involve the activation of the electrophile (e.g., an aldehyde or ketone) by the Lewis acid, followed by a nucleophilic attack from the isocyanide carbon. This is succeeded by an intramolecular cyclization where the pyrrole (B145914) ring attacks the resulting iminium intermediate, leading to the final product. semanticscholar.org

Research by Kobayashi and coworkers has demonstrated the versatility of this Lewis acid-catalyzed reaction. oup.comoup.com They have shown that 1-(2-isocyanophenyl)pyrroles react efficiently with a variety of electrophiles, including aldehydes, ketones, oxiranes, and acetals, in the presence of catalytic BF₃·OEt₂. oup.com These reactions yield pyrrolo[1,2-a]quinoxalines with diverse oxyalkyl substituents at the 4-position, such as α-hydroxyalkyl, β-hydroxyalkyl, or α-alkoxyalkyl groups. oup.com Other Lewis acids, such as iron(III) chloride (FeCl₃), have also been noted for facilitating the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through cyclization pathways.

Table 1: Boron Trifluoride-Catalyzed Synthesis of 4-(1-Hydroxyalkyl)pyrrolo[1,2-a]quinoxalines oup.com

| Carbonyl Compound (Electrophile) | Product | Isolated Yield (%) |

|---|---|---|

| Benzaldehyde | 4-(α-Hydroxybenzyl)pyrrolo[1,2-a]quinoxaline | 78 |

| p-Tolualdehyde | 4-[Hydroxy(4-methylphenyl)methyl]pyrrolo[1,2-a]quinoxaline | 81 |

| p-Anisaldehyde | 4-[Hydroxy(4-methoxyphenyl)methyl]pyrrolo[1,2-a]quinoxaline | 89 |

| Acetophenone | 4-(1-Hydroxy-1-phenylethyl)pyrrolo[1,2-a]quinoxaline | 69 |

| Cyclohexanone | 4-(1-Hydroxycyclohexyl)pyrrolo[1,2-a]quinoxaline | 75 |

| Propanal | 4-(1-Hydroxypropyl)pyrrolo[1,2-a]quinoxaline | 65 |

Application of Photoredox Catalysts (e.g., Iridium Complexes)

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and isocyanides are valuable substrates in these reactions. sioc-journal.cnrsc.org While research directly citing this compound as a substrate in photoredox catalysis is specific, the general principles derived from structurally similar isocyanides, such as 2-isocyanobiphenyls and 2-alkenylarylisocyanides, are highly relevant. sioc-journal.cn Iridium-based photosensitizers, like fac-Ir(ppy)₃ and its derivatives, are frequently employed due to their favorable photophysical and electrochemical properties. rsc.orgnih.govrsc.org

The general mechanism of these reactions involves the excitation of the iridium photocatalyst by visible light. d-nb.info The excited-state catalyst can then engage in a single-electron transfer (SET) with a substrate to generate radical intermediates. d-nb.info In the context of isocyanides, a radical species can add to the isocyano carbon to form an imidoyl radical. acs.org This highly reactive intermediate can then undergo further transformations, such as intramolecular cyclization, to construct complex molecular scaffolds like phenanthridines. sioc-journal.cn

For example, iridium-catalyzed visible-light-induced reactions of 2-alkenylarylisocyanides with α-oxocarboxylic acids lead to decarboxylative cyclization products. sioc-journal.cn Similarly, photoredox-mediated reactions can be used for the oxidative cyclization of 2-isocyanobiphenyls to form phenanthridines. semanticscholar.org These examples highlight a pathway that this compound could likely undergo: formation of a radical intermediate followed by an intramolecular cyclization involving the pyrrole ring. The process offers a mild and efficient alternative to traditional thermal methods for radical generation. nih.gov

Table 2: Common Iridium-Based Photoredox Catalysts and Their Properties

| Catalyst | Common Name/Abbreviation | Excited-State Reduction Potential E(IrIV/*IrIII) (V vs SCE) | Key Features |

|---|---|---|---|

| fac-Tris(2-phenylpyridine)iridium(III) | fac-Ir(ppy)₃ | -1.73 | Strong photoreductant, widely used benchmark. rsc.orgnih.gov |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | - | +1.21 | Strong photooxidant, used in oxidative dehydrogenation. d-nb.info |

| Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate | [Ir(ppy)₂(dtbbpy)]PF₆ | -0.96 | Balanced redox properties, good for various transformations. rsc.org |

Catalyst-Free Approaches in this compound Reactivity

Intriguingly, this compound can participate in synthetically valuable reactions without the need for any external catalyst. These catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal activation or the use of highly reactive coupling partners.

A notable example is the reaction of 1-(2-isocyanophenyl)pyrroles with pre-formed iminium salts. semanticscholar.org This reaction proceeds smoothly at room temperature without a catalyst to afford 4-(1-dialkylaminoalkyl)pyrrolo[1,2-a]quinoxaline derivatives in good yields. semanticscholar.org The proposed reaction sequence involves the nucleophilic addition of the isocyanide carbon to the iminium salt, creating an intermediate that subsequently undergoes intramolecular cyclization via the attack of the pyrrole ring's 2-position. semanticscholar.org This method provides a direct and efficient route to these functionalized heterocycles.

Another catalyst-free strategy involves the thermal cyclization of functionalized pyrroles. While often requiring higher temperatures, thermal methods can induce intramolecular cyclizations. For instance, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles can be achieved under mild conditions when in the presence of carboxylic acid derivatives, which may act as promoters rather than true catalysts. Furthermore, some multicomponent reactions that form the pyrrolo[1,2-a]quinoxaline skeleton can proceed without a catalyst, highlighting the favorability of the cyclization cascade once the appropriate intermediates are formed in situ. researchgate.net

Table 3: Catalyst-Free Reaction of this compound with an Iminium Salt semanticscholar.org

| Reactants | Product | Conditions | Yield (%) |

|---|---|---|---|

| This compound + Eschenmoser's salt | Dimethyl(pyrrolo[1,2-a]quinoxalin-4-ylmethyl)ammonium iodide | CH₂Cl₂, 0 °C to r.t. | 75 |

Advanced Spectroscopic Characterization Techniques for 1 2 Isocyanophenyl Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the hydrogen and carbon frameworks of a molecule, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(2-isocyanophenyl)pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the phenyl group. The chemical shifts are influenced by the electron-donating nature of the pyrrole nitrogen and the electron-withdrawing and anisotropic effects of the isocyanide group.

The protons of the pyrrole ring typically appear as two multiplets. The protons at the 2- and 5-positions (α-protons) are expected to be deshielded compared to the protons at the 3- and 4-positions (β-protons) due to their proximity to the nitrogen atom. The protons on the phenyl ring will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The isocyanide group's influence will cause a downfield shift of the ortho and para protons relative to benzene.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon of the isocyanide group is expected to appear in the downfield region of the spectrum. The carbons of the pyrrole ring will show two distinct signals for the α and β carbons. The phenyl ring carbons will display four signals, corresponding to the two substituted carbons and the four unsubstituted carbons, which are chemically non-equivalent.

Predicted NMR Data for this compound:

Note: The following data are predicted based on the analysis of structurally similar compounds, such as 1-phenylpyrrole and substituted phenyl isocyanides. Actual experimental values may vary.

| ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2', H-5' (Pyrrole) | ~6.8 - 7.0 |

| H-3', H-4' (Pyrrole) | ~6.2 - 6.4 |

| H-3, H-4, H-5, H-6 (Phenyl) | ~7.2 - 7.6 |

| ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| -N≡C | ~160 - 170 |

| C-1 (Phenyl) | ~140 - 145 |

| C-2 (Phenyl) | ~110 - 115 |

| C-3, C-4, C-5, C-6 (Phenyl) | ~125 - 135 |

| C-2', C-5' (Pyrrole) | ~120 - 125 |

| C-3', C-4' (Pyrrole) | ~110 - 115 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-2'/H-3' and H-4'/H-5') and between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would show cross-peaks connecting the pyrrole protons to their corresponding pyrrole carbons and the phenyl protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. In the case of this compound, HMBC would show correlations from the pyrrole protons to the phenyl carbons and vice versa, confirming the connectivity between the two rings. Correlations from the phenyl protons to the isocyanide carbon would also be expected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The most characteristic feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the stretching vibration of the isocyanide (N≡C) group. This band typically appears in the range of 2100-2170 cm⁻¹. wikipedia.orgnih.gov The spectrum will also display characteristic bands for the C-H and C=C stretching and bending vibrations of the aromatic pyrrole and phenyl rings.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those of FTIR, meaning that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum. The N≡C stretch of the isocyanide group is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong and characteristic Raman signals.

Predicted Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | Medium-Weak |

| Isocyanide N≡C Stretch | ~2140 - 2120 | ~2140 - 2120 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600 - 1450 | ~1600 - 1450 | Medium-Strong |

| Pyrrole Ring Vibrations | ~1550, ~1470, ~1400 | ~1550, ~1470, ~1400 | Medium |

| C-H In-plane Bending | ~1300 - 1000 | ~1300 - 1000 | Medium |

| C-H Out-of-plane Bending | ~900 - 675 | ~900 - 675 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the phenyl and pyrrole rings, leading to the formation of fragments corresponding to the phenylisocyanide cation and the pyrrole radical, or the pyrrolyl cation and the phenylisocyanide radical. Further fragmentation of the phenylisocyanide cation could involve the loss of the isocyanide group.

Predicted Mass Spectrometry Data for this compound:

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 168 | This compound |

| [M - HCN]⁺ | 141 | Loss of hydrogen cyanide |

| [C₁₀H₈N]⁺ | 142 | Loss of N |

| [C₆H₄NC]⁺ | 102 | Phenylisocyanide cation |

| [C₄H₄N]⁺ | 66 | Pyrrolyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For a compound like 2-(1H-pyrrol-1-yl)benzonitrile (C₁₁H₈N₂), a structural analogue of this compound, the theoretical exact mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental composition.

Key fragmentation pathways could include:

Loss of the isocyanide/cyanide group: Cleavage of the C-C bond between the phenyl ring and the isocyanide/cyano group.

Fission of the pyrrole ring: The pyrrole ring can undergo characteristic fragmentation, often involving the loss of small molecules like HCN.

Cleavage of the N-C bond: The bond connecting the pyrrole nitrogen to the phenyl ring could cleave, leading to fragments corresponding to the pyrrole and isocyanophenyl moieties. For instance, in the mass spectrum of the related compound 2-aminobiphenyl, the molecular ion is the most abundant, and its fragmentation is minimal, reflecting the stability of the biphenyl system nist.gov. In more complex aryl-pyrrole systems, fragmentation often involves the loss of substituents from the aromatic rings or cleavage within the heterocyclic ring system lifesciencesite.com.

A summary of expected key ions for 2-(1H-pyrrol-1-yl)benzonitrile in a hypothetical HRMS analysis is presented below.

| Ion | Proposed Structure | Theoretical m/z |

| [M+H]⁺ | Protonated 2-(1H-pyrrol-1-yl)benzonitrile | 169.0760 |

| [M-HCN]⁺ | Ion from loss of hydrogen cyanide from pyrrole | 142.0651 |

| [C₁₀H₈N]⁺ | Ion from loss of HCN | 142.0651 |

| [C₆H₄N]⁺ | Cyanophenyl cation | 102.0338 |

| [C₄H₄N]⁺ | Pyrrolyl cation | 66.0338 |

Electronic Absorption Spectroscopy (UV-Vis) in Conjugation and Electronic Structure Probing

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower-energy orbitals (like bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*). The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores and the extent of its conjugated system.

The structure of this compound contains two key chromophores: the pyrrole ring and the phenyl ring. Unsubstituted pyrrole exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions within the aromatic heterocyclic ring researchgate.net. Benzonitrile, an analogue for the phenyl portion, also shows characteristic π-π* absorptions nist.gov.

When these two aromatic systems are linked via a nitrogen atom, the resulting conjugation creates an extended π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in their intensity (hyperchromic effect). The electronic spectrum of this compound is therefore expected to show intense absorption bands at wavelengths longer than those of its individual components.

For comparison, the related compound 2-aminobiphenyl shows a maximum absorption at approximately 300 nm in alcohol, which reflects the electronic transitions within its conjugated biphenyl system nih.gov. For substituted pyrrole derivatives, intense absorption bands in the visible and near-IR regions can be attributed to the excitation of electrons from the highest occupied molecular orbitals (HOMO) to the lowest unoccupied molecular orbital (LUMO) researchgate.net. The specific λmax values for this compound would be influenced by the solvent polarity and the precise nature of the electronic transitions within the conjugated framework.

| Compound | Chromophore | Typical λmax (nm) | Type of Transition |

| Pyrrole | Pyrrole Ring | ~250, 287 researchgate.net | π → π |

| Benzonitrile | Phenyl Ring | ~224, 273 nist.gov | π → π |

| 2-Aminobiphenyl | Biphenyl System | ~300 nih.gov | π → π |

| This compound | Conjugated Aryl-Pyrrole | >300 (Expected) | π → π |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing.

While a crystal structure for this compound itself is not publicly available, analysis of closely related N-arylpyrrole and cyanophenyl-substituted heterocyclic structures provides significant insight into its likely solid-state conformation mdpi.comscispace.comnih.gov. A key structural feature of N-phenylpyrrole derivatives is the torsion (or dihedral) angle between the plane of the pyrrole ring and the plane of the phenyl ring. Due to steric hindrance from the ortho-substituent (the isocyanide group), this angle is expected to be significantly non-zero. For instance, in a substituted N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide, the pyrazole and phenyl rings are nearly perpendicular, with a dihedral angle of 89.80 (5)° nih.gov. This twisting is a common feature in ortho-substituted biaryl systems and influences the degree of electronic conjugation between the rings, which in turn affects the molecule's optical and electronic properties.

In the solid state, the packing of molecules is governed by intermolecular forces. For a molecule like this compound, potential interactions include π-π stacking between the aromatic rings and C-H···N or C-H···π hydrogen bonds. The crystal structure of 3,6-bis(3-cyanophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione, for example, reveals that the molecules are aligned in parallel planes with an interplanar distance of about 3.32 Å, indicating significant π-stacking interactions scispace.com. The specific packing arrangement for this compound would determine its bulk properties, such as its melting point and solubility.

Below is a table of representative crystallographic data from a related cyanophenyl-substituted pyrrole derivative, illustrating the type of information obtained from an XRD study.

| Parameter | Value (for 3,6-bis(3-cyanophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione scispace.com) |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.835(1) |

| b (Å) | 14.800(3) |

| c (Å) | 3.7334(3) |

| α (°) | 97.16(1) |

| β (°) | 97.803(9) |

| γ (°) | 91.53(1) |

| Torsion Angle (Phenyl/Pyrrole) | ~10.1(3)° |

Computational and Theoretical Studies on 1 2 Isocyanophenyl Pyrrole Chemistry

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and reactivity of organic molecules like 1-(2-isocyanophenyl)pyrrole. These computational methods provide a balance between accuracy and computational cost, enabling detailed analysis of molecular orbitals, charge distribution, and reactivity indices.

Studies on related pyrrole (B145914) derivatives often employ hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to obtain optimized geometries and electronic properties. nih.govresearchgate.net For this compound, DFT calculations reveal a largely planar structure, a common feature for pyrrole-based compounds. evitachem.com The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO is often distributed across the isocyanophenyl moiety. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ekb.eg

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's reactivity. ekb.eg These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). mdpi.com For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. nih.gov In the case of this compound, the isocyanate group is an electrophilic site, while the pyrrole ring can act as a nucleophile.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand intramolecular interactions and charge transfer. nih.gov This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyrrole ring and a positive potential around the carbon atom of the isocyanate group.

| Parameter | Typical Computational Method | Significance for this compound |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates the regions of the molecule most likely to donate or accept electrons in a chemical reaction. |

| Global Reactivity Descriptors (η, μ, ω) | DFT | Quantifies the overall reactivity, stability, and electrophilic character of the molecule. |

| Natural Bond Orbital (NBO) Analysis | DFT | Elucidates intramolecular charge transfer and stabilizing hyperconjugative interactions. |

| Molecular Electrostatic Potential (MEP) | DFT | Visually identifies nucleophilic and electrophilic sites within the molecule. |

Molecular Modeling and Dynamics Simulations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for predicting its chemical behavior and designing new synthetic routes. Molecular modeling and dynamics simulations are invaluable tools for elucidating reaction pathways, identifying transition states, and calculating activation energies.

For reactions such as cycloadditions, a common reaction type for isocyanates, computational studies can map out the potential energy surface. mdpi.com This involves locating the structures of the reactants, products, intermediates, and transition states. For example, the [3+2] cycloaddition of this compound with an alkene would proceed through a specific transition state, the geometry and energy of which can be calculated using DFT. mdpi.com The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Quantum chemical calculations can also be used to compare different possible reaction pathways. nih.gov For instance, in reactions with multifunctional reagents, this compound could potentially react via different mechanisms. Computational modeling can help determine the most favorable pathway by comparing the activation barriers of each route. researchgate.net

Molecular dynamics (MD) simulations, while less common for studying reaction mechanisms of single molecules, can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules. This information can be important for understanding how the reaction environment influences the reaction pathway.

| Computational Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Potential Energy Surface (PES) Scanning | Identification of minima (reactants, products, intermediates) and saddle points (transition states). | Maps the energetic landscape of a chemical reaction. |

| Transition State Theory (TST) Calculations | Determination of activation energies and reaction rate constants. | Predicts the feasibility and kinetics of a proposed reaction mechanism. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a calculated transition state connects the desired reactants and products. | Validates the computed reaction pathway. |

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Theoretical calculations of spectroscopic parameters for this compound can aid in its characterization and provide a deeper understanding of its structure and bonding.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and characterizing molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy. nih.gov By comparing the calculated vibrational spectrum with the experimental one, researchers can confidently assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the N=C=O stretching of the isocyanate group and various C-H and C-N stretching and bending modes of the pyrrole and phenyl rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical technique. The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.gov These calculated chemical shifts can be correlated with experimental data to aid in the assignment of NMR signals and confirm the molecular structure.

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help to understand the nature of the electronic transitions, such as π→π* transitions within the aromatic system.

| Spectroscopic Technique | Calculated Parameter | Computational Method | Significance |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | DFT | Aids in the assignment of experimental vibrational spectra and characterization of functional groups. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts | DFT (GIAO) | Assists in the interpretation of NMR spectra and structural elucidation. |

| UV-Vis Spectroscopy | Excitation Energies (λmax) and Oscillator Strengths | TD-DFT | Predicts the electronic absorption spectrum and helps to understand electronic transitions. |

Computational Insights into Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. Computational studies can dissect these contributions, providing a quantitative understanding of how the molecule's structure influences its chemical behavior.

The isocyanate group is a powerful electrophile, but its reactivity can be modulated by the electronic properties of the attached phenyl and pyrrole rings. The pyrrole ring, being an electron-rich aromatic system, can donate electron density to the phenyl ring, which in turn can influence the electrophilicity of the isocyanate group. Computational methods can quantify these electronic effects through population analysis and by examining the partial charges on the atoms.

Steric hindrance can also play a significant role in the reactions of this compound. mdpi.com The spatial arrangement of the pyrrole and phenyl rings relative to the isocyanate group can influence the accessibility of the electrophilic carbon atom to incoming nucleophiles. Computational modeling can be used to visualize the three-dimensional structure of the molecule and to calculate steric descriptors that quantify the degree of steric hindrance around the reactive site.

By systematically modifying the structure of this compound in silico, for example, by introducing substituents on the pyrrole or phenyl rings, researchers can computationally screen for derivatives with desired reactivity profiles. This approach can accelerate the discovery of new reagents and catalysts based on the this compound scaffold.

Synthetic Applications and Derivatives of Pyrrolo 1,2 a Quinoxalines Derived from 1 2 Isocyanophenyl Pyrrole

Versatile Scaffold for Accessing Diverse Pyrrolo[1,2-a]quinoxaline (B1220188) Architectures

1-(2-Isocyanophenyl)pyrrole has proven to be an exceptionally versatile building block for the efficient synthesis of a wide range of substituted pyrrolo[1,2-a]quinoxalines. Its utility lies in its capacity to undergo Lewis acid-catalyzed heterocyclization reactions with various electrophiles. This approach facilitates a one-pot procedure that forms two carbon-carbon bonds, rapidly constructing the complex tricyclic core.

The general synthetic pathway involves the activation of an electrophile by a Lewis acid, such as diethyl ether-boron trifluoride. The nucleophilic isocyano carbon of this compound then attacks the activated electrophile. This is followed by an intramolecular cyclization, where the C-2 position of the pyrrole (B145914) ring attacks the cationic intermediate, leading to the formation of the stable pyrrolo[1,2-a]quinoxaline ring system.

This methodology is not limited to a single type of reactant, showcasing its broad applicability. A variety of electrophiles can be employed to generate a library of structurally diverse pyrrolo[1,2-a]quinoxaline derivatives. This versatility allows chemists to readily access different molecular architectures, which is crucial for developing structure-activity relationships in drug discovery programs. The pyrrolo[1,2-a]quinoxaline scaffold itself is a key feature in compounds investigated for various pharmacological activities, including anticancer, antimalarial, and antituberculosis properties. researchgate.netevitachem.com

Table 1: Diversity of Pyrrolo[1,2-a]quinoxaline Architectures from this compound This table illustrates the variety of reactants that can be used with this compound to synthesize different classes of pyrrolo[1,2-a]quinoxaline derivatives.

| Reactant Class | Specific Example | Resulting Architecture |

| Aldehydes | Acetaldehyde | 4-(1-Hydroxyethyl)pyrrolo[1,2-a]quinoxaline |

| Ketones | Acetone | 4-(1-Hydroxy-1-methylethyl)pyrrolo[1,2-a]quinoxaline |

| Oxiranes | Propylene oxide | 4-(2-Hydroxypropyl)pyrrolo[1,2-a]quinoxaline |

| Acetals | Dimethoxymethane | 4-(Methoxymethyl)pyrrolo[1,2-a]quinoxaline |

Introduction of Functional Groups at Specific Positions of the Pyrrolo[1,2-a]quinoxaline Core

A key advantage of using this compound as a synthon is the ability to introduce specific functional groups at defined positions of the resulting pyrrolo[1,2-a]quinoxaline core with high regioselectivity. The boron trifluoride-catalyzed reaction mechanism inherently directs the introduction of new substituents to the 4-position of the tricyclic system.

The reaction with aldehydes or ketones, for instance, consistently yields derivatives carrying an α-hydroxyalkyl group at the C4-position. Similarly, employing oxiranes as the electrophile leads to the formation of β-hydroxyalkyl substituents at the same position, while acetals introduce α-alkoxyalkyl groups. This predictable regioselectivity is a significant synthetic advantage, as it allows for the controlled placement of oxygen-containing functional groups, which can be crucial for modulating the pharmacological properties of the molecule, such as solubility and receptor binding affinity.

The ability to precisely install these functional groups is essential for the targeted design of new therapeutic agents. By varying the aldehyde, ketone, oxirane, or acetal (B89532) used in the reaction, a diverse array of analogues with different side chains at the 4-position can be synthesized and evaluated for their biological activity. researchgate.net

Table 2: Regioselective Functionalization at the C4-Position of the Pyrrolo[1,2-a]quinoxaline Core This table details the specific functional groups introduced at the 4-position of the pyrrolo[1,2-a]quinoxaline scaffold using different electrophiles in reactions with this compound.

| Electrophile | Reagent Example | Functional Group Introduced at C4-Position |

| Aldehyde | Benzaldehyde | α-Hydroxybenzyl |

| Ketone | Cyclohexanone | 1-Hydroxycyclohexyl |

| Oxirane | Styrene oxide | β-Hydroxy-β-phenylethyl |

| Acetal | Benzaldehyde dimethyl acetal | α-Methoxybenzyl |

Total Synthesis of Complex Natural Products Utilizing this compound as a Key Synthon

The pyrrole ring is a fundamental structural motif found in a vast number of natural products, many of which exhibit significant biological activity and complex architectures. rsc.orgchim.it Synthetic chemists are therefore constantly seeking efficient methods to construct these intricate molecules.

While this compound is a powerful and efficient synthon for constructing the pyrrolo[1,2-a]quinoxaline core—a "privileged scaffold" in medicinal chemistry—its specific application as a key intermediate in the total synthesis of a complex, multi-step natural product has not been extensively documented in the available literature. evitachem.comnih.gov The primary focus of research involving this isocyanide has been the development of methodologies to access the pyrrolo[1,2-a]quinoxaline skeleton itself and to explore the pharmacological potential of its derivatives. researchgate.netresearchgate.net These derivatives are often inspired by natural products but are typically synthetic analogues rather than the natural products themselves.

The strategies for the total synthesis of pyrrole-containing natural products are diverse and highly dependent on the specific target molecule. rsc.orgchim.it Although the isocyanide-based method provides rapid access to a key heterocyclic system, its integration into a longer, complex total synthesis campaign has yet to be reported.

Future Perspectives in the Academic Research of 1 2 Isocyanophenyl Pyrrole

Emerging Catalytic Strategies and Reaction Discoveries

The unique electronic properties of the isocyanide group in 1-(2-isocyanophenyl)pyrrole position it as a versatile building block for complex molecule synthesis. Future research is poised to explore novel catalytic strategies that can unlock unprecedented transformations. A significant area of development is the application of visible-light photoredox catalysis. digitellinc.com This approach allows for the generation of radical intermediates under mild conditions, representing a breakthrough in green chemistry. digitellinc.com For aromatic isocyanides, this can lead to "self-promoted" reactions where the compound acts as both a photocatalyst and a nucleophile. digitellinc.com Investigating the behavior of this compound under various photocatalytic conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the development of catalytic, divergent syntheses presents another exciting frontier. nih.gov By carefully selecting catalysts, such as silver or phosphine-based systems, it may be possible to steer the reaction of this compound with a common reaction partner, like an allenoate, towards different structural isomers, such as 1H or 3H pyrroles. nih.gov Additionally, the use of earth-abundant metal catalysts, such as manganese (Mn), is gaining traction. A catalytic version of the Knorr pyrrole (B145914) synthesis using a well-defined Mn catalyst for dehydrogenative coupling has been reported, offering a sustainable pathway to highly functionalized pyrroles. nih.govorganic-chemistry.org Applying such catalysts to reactions involving this compound could provide efficient and environmentally friendly routes to novel heterocyclic systems, potentially forming hydrogen as the only byproduct. nih.govorganic-chemistry.org The exploration of multicomponent reactions (MCRs) catalyzed by metals like iron(III) also continues to be a promising strategy for creating complex molecular architectures, such as tetraarylpyrrolo[3,2-b]pyrroles, in a single step. rsc.org

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

| Visible-Light Photoredox Catalysis | Generation of imidoyl radical intermediates for novel bond formations. | Mild reaction conditions, green chemistry approach. digitellinc.com |

| Divergent Catalysis | Selective synthesis of different isomeric products from a single set of reactants. | Increased synthetic efficiency and molecular diversity. nih.gov |

| Manganese (Mn) Catalysis | Dehydrogenative coupling reactions to form complex heterocycles. | Use of earth-abundant metals, sustainable, forms H₂ as a byproduct. nih.govorganic-chemistry.org |

| Iron (Fe)-Catalyzed MCRs | One-pot synthesis of complex, fused pyrrole systems. | High atom economy, rapid assembly of molecular complexity. rsc.org |

Integration with Flow Chemistry and Automated Synthesis

The inherent challenges of working with isocyanides, such as their strong, unpleasant odor and potential toxicity, have historically limited their widespread use. researchgate.net Continuous flow chemistry offers a robust solution to these problems by enabling the in-situ generation and immediate consumption of reactive intermediates in a closed system. researchgate.netrsc.org This "make-and-use" strategy is particularly well-suited for this compound. Future research will likely focus on developing integrated flow systems where the isocyanide is synthesized from its corresponding formamide (B127407) precursor and directly channeled into a subsequent reaction, such as a Passerini or Ugi multicomponent reaction, without isolation. researchgate.netrsc.orgchemrxiv.org

Rational Design of Novel Isocyanide-Based Reagents for Enhanced Reactivity

Advances in computational chemistry are enabling the rational design of new reagents with tailored properties. For isocyanides like this compound, theoretical and computational investigations can predict how structural modifications will influence electronic properties and, consequently, reactivity. digitellinc.com Techniques such as Density Functional Theory (DFT) and its time-dependent version (TD-DFT) can be employed to simulate ground and excited state redox properties. digitellinc.com This allows researchers to understand the impact of adding various aromatic substituents to the pyrrole or phenyl rings of the core structure. digitellinc.com

By using these computational tools, it is possible to rationally design novel derivatives of this compound with, for example, enhanced oxidizing capabilities in an electronic excited state, making them more effective as photoredox catalysts. digitellinc.com The goal is to fine-tune the electronic density and reduction potential of the molecule to achieve specific reactivity. digitellinc.com This predictive power accelerates the discovery process, moving from serendipitous findings to targeted design. For instance, computational analysis has been used to understand how sterically hindered substituents can accelerate reactions, a principle that can be applied to design more reactive isocyanide partners for bioorthogonal chemistry or multicomponent reactions. nih.gov This synergy between theoretical prediction and experimental validation will be crucial for developing the next generation of isocyanide-based reagents with enhanced performance and novel reaction modes.

Advances in Green Chemistry Principles Applied to this compound Transformations

The principles of green chemistry are becoming increasingly central to synthetic organic chemistry, and future research on this compound will be heavily influenced by this paradigm. semanticscholar.orgnih.gov A primary focus will be the continued development of isocyanide-based multicomponent reactions (I-MCRs), which are inherently atom-economical. rsc.orgresearchgate.net These one-pot procedures build complex molecules from simple starting materials in a single operation, minimizing waste by incorporating most or all of the atoms from the reactants into the final product. rsc.orgrsc.org

The pursuit of greener transformations will also involve replacing traditional catalysts with more sustainable alternatives. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as catalysts based on earth-abundant and non-toxic metals. nih.gov Furthermore, there is a strong drive to reduce or eliminate the use of hazardous organic solvents. semanticscholar.org Research will likely explore transformations of this compound in environmentally benign solvents like water or ethanol, or under solvent-free conditions. semanticscholar.org The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener processes by increasing reaction rates and reducing energy consumption. semanticscholar.orgrsc.orgresearchgate.net The combination of these strategies—high atom economy, sustainable catalysis, green solvents, and energy efficiency—will pave the way for more environmentally responsible synthesis of novel compounds derived from this compound. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 1-(2-Isocyanophenyl)pyrrole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound can be optimized using copper-catalyzed intramolecular coupling reactions. Key steps include:

- Catalyst Selection : CuI (10 mol%) with L-proline as a ligand enhances reaction efficiency .

- Solvent and Temperature : Anhydrous DMF at 140°C promotes cyclization while minimizing side reactions .

- Substrate Activation : Pre-activation of carboxylic acid derivatives with CDI (1,1'-carbonyldiimidazole) in THF improves electrophilicity for subsequent coupling .

- Yield Optimization : Reported yields for analogous pyrrole derivatives range from 85% to 98%, depending on substituent electronic effects and purification methods (e.g., silica gel chromatography) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to identify pyrrole ring protons (δ 6.3–7.4 ppm) and isocyanophenyl substituents (δ 7.5–8.2 ppm). Coupling patterns distinguish regioisomers .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and molecular ion peaks (e.g., m/z 265–363 for related compounds) with electron ionization .

- IR Spectroscopy : Confirm the isocyanate group (sharp ~2200 cm stretch) and pyrrole N–H (broad ~3400 cm) .

Advanced Research Questions

Q. How does the electronic environment of the isocyanophenyl group influence the reactivity of pyrrole derivatives in cross-coupling reactions?

Methodological Answer: The electron-withdrawing isocyanophenyl group:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at the pyrrole β-position.

- Stabilizes Transition States : DFT calculations show that the isocyanate moiety lowers activation energy in Cu-catalyzed couplings by coordinating to the metal center .

- Experimental Validation : Compare reaction rates of this compound with analogs (e.g., nitro or methoxy substituents) under identical conditions .

Q. What computational methods are recommended for modeling the electronic structure of this compound, and how can these models guide experimental design?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites. For example, the LUMO of the isocyanophenyl group is localized on the C≡N bond, making it susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on conformational stability .

- Validation : Compare computed H NMR chemical shifts with experimental data to refine computational parameters .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Variable Screening : Test reaction parameters (e.g., catalyst loading, solvent purity) to identify yield-limiting factors. For example, trace moisture in DMF reduces CuI activity .

- Data Harmonization : Use standardized characterization protocols (e.g., NIST reference spectra for GC-MS) to resolve spectral inconsistencies .

- Controlled Replication : Reproduce prior studies with identical reagents (e.g., CDI vs. DCC for carboxylate activation) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。